molecular formula C8H7ClN2OS B1591651 7-(chloromethyl)-2-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 943656-55-1

7-(chloromethyl)-2-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B1591651
CAS No.: 943656-55-1
M. Wt: 214.67 g/mol
InChI Key: FNZCXIFIXPCDQH-UHFFFAOYSA-N
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Description

7-(chloromethyl)-2-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a useful research compound. Its molecular formula is C8H7ClN2OS and its molecular weight is 214.67 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

7-(chloromethyl)-2-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2OS/c1-5-4-11-7(12)2-6(3-9)10-8(11)13-5/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZCXIFIXPCDQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C=C(N=C2S1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589708
Record name 7-(Chloromethyl)-2-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943656-55-1
Record name 7-(Chloromethyl)-2-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

7-(Chloromethyl)-2-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit topoisomerase I, an enzyme critical for DNA replication and transcription. By stabilizing the topoisomerase I-DNA complex, this compound effectively prevents the re-ligation of DNA strands, leading to DNA damage and cell death.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, this compound can alter the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as topoisomerase I, leading to enzyme inhibition. This binding interaction disrupts the normal function of the enzyme, resulting in the accumulation of DNA breaks and subsequent cell death. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. Over time, this compound exhibits changes in stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods. Its degradation products can also exert biological effects, which may contribute to its overall activity.

Biological Activity

7-(Chloromethyl)-2-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse sources.

  • Molecular Formula : C8H7ClN2OS
  • Molecular Weight : 214.67 g/mol
  • CAS Number : 943656-55-1

Synthesis

The synthesis of this compound can be achieved from 2-amino-5-methylthiazole and ethyl 4-chloroacetoacetate. This method allows for the introduction of the chloromethyl group, which is essential for its biological activity .

Biological Activity Overview

Research has indicated that compounds in the thiazolo[3,2-a]pyrimidine class exhibit a range of biological activities, including antimicrobial and antifungal properties.

Antimicrobial Activity

A study evaluated the antimicrobial effects of various thiazolo derivatives, including the target compound. The results showed that this compound demonstrated significant inhibitory effects against several bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.21 µM
Escherichia coli0.21 µM
Micrococcus luteusSelective inhibition
Candida speciesAntifungal activity

The compound exhibited a potent inhibitory effect against Gram-negative bacteria and fungi from the Candida genus, indicating its potential as an antimicrobial agent .

The mechanism by which this compound exerts its effects involves binding interactions with critical bacterial enzymes such as DNA gyrase. Molecular docking studies revealed that the compound forms multiple hydrogen bonds with residues in the active site of DNA gyrase, contributing to its antibacterial properties. These interactions were comparable to those observed with ciprofloxacin, a well-known antibiotic .

Case Studies

Several studies have investigated the biological activity of thiazolo derivatives:

  • Antifungal Activity : Compounds similar to this compound were tested against various fungi. The results indicated that these compounds had a significant effect on inhibiting fungal growth, particularly in clinical strains of Candida and other pathogens .
  • Cytotoxicity Assays : The cytotoxic effects on human cell lines (e.g., HaCat and Balb/c 3T3) were assessed using MTT assays. The findings suggested that while exhibiting antimicrobial properties, these compounds also maintained acceptable levels of cytotoxicity towards human cells, thus showing promise for therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

This compound has garnered attention for its role as a potential pharmacological agent. It has been identified as a positive allosteric modulator (PAM) of N-methyl-D-aspartate receptors (NMDARs), specifically enhancing the activity of GluN2A subunit-containing NMDARs. Studies have demonstrated that it can significantly increase calcium influx in response to glutamate, indicating its potential use in treating neurological disorders such as Alzheimer's disease and schizophrenia .

Neuropharmacology

Research indicates that compounds similar to 7-(chloromethyl)-2-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one may be utilized to develop therapies aimed at modulating synaptic transmission and plasticity. The ability to enhance NMDAR activity suggests applications in cognitive enhancement and neuroprotection .

Chemical Biology

The compound serves as a tool in chemical biology for probing receptor function and signaling pathways. Its structure allows for modifications that can lead to the development of new ligands targeting various biological systems.

Case Studies

Study Findings Implications
High-throughput screening of PAMsIdentified GNE-3476 (related compound) as a potent enhancer of NMDAR activity with an EC50 of 10.3 mMHighlights the potential for developing drugs targeting cognitive deficits associated with NMDAR dysfunction .
Structure-activity relationship studiesModifications to the thiazolo-pyrimidinone core improved potency and selectivity for GluN2A over GluN2BProvides insights into designing more effective therapeutics for neurological conditions .

Chemical Reactions Analysis

Formation of Wittig Reagent

The chloromethyl group undergoes nucleophilic substitution with triphenylphosphine (PPh₃) to generate a phosphonium salt, enabling subsequent Wittig reactions.

Reaction Conditions :

  • Reactants : 7-(Chloromethyl)-2-methyl-5H- thiazolo[3,2-a]pyrimidin-5-one, triphenylphosphine

  • Solvent : Acetonitrile

  • Temperature : Reflux (~80°C)

  • Time : 30 minutes

  • Product : 5-Oxo-5H- thiazolo[3,2-a]pyrimidin-7-yl methyl triphenylphosphonium chloride

Mechanism :

  • Nucleophilic attack by PPh₃ on the chloromethyl carbon.

  • Displacement of chloride, forming a phosphonium salt.

Condensation with Aldehydes

The phosphonium salt reacts with substituted 4-oxo-4H-chromene-2-carbaldehydes to form (E)-configured vinyl derivatives via Wittig olefination.

General Procedure :

  • Reactants : Phosphonium salt, substituted chromene aldehyde

  • Solvent : Ethanol

  • Catalyst : Iodine (catalytic)

  • Temperature : Reflux (78–80°C)

  • Workup : Precipitation in ice water, filtration, and crystallization

  • Yields : 65–87%

Synthesized Derivatives and Characterization

The table below summarizes key derivatives synthesized from this compound:

DerivativeSubstituents (R₁, R₂, R₃, R₄)Yield (%)Melting Point (°C)Spectral Data (MS, IR, NMR)
5a 6-Cl, 3-F, H, H70142–144MS: 388 [M+H]⁺; IR: 1678 cm⁻¹ (C=O)
5c 6-Br, 3-F, H, H87181–183MS: 467 [M+H]⁺; ¹H-NMR: δ 7.52 (s, Ar-H)
5e H, H, 7-CH₃, H83154–156MS: 337 [M+H]⁺; IR: 3078 cm⁻¹ (Ar-H)
5i 5,7-Cl, H, H78147–149MS: 392 [M+H]⁺; ¹H-NMR: δ 7.7 (s)
5l 6,8-OCH₃, H, H75131–133MS: 383 [M+H]⁺; IR: 1678 cm⁻¹ (C=O)

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br) enhance reactivity, yielding higher-melting-point products.

  • Methoxy substituents (e.g., 5l ) improve solubility without compromising stability.

Reaction Optimization

  • Microwave Assistance : Reduces reaction time for nucleophilic substitutions .

  • Solvent Effects : Ethanol maximizes yield in condensation reactions due to polarity and boiling point .

Preparation Methods

General Synthetic Route

The synthesis of 7-(chloromethyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one typically proceeds via a cyclization reaction between 2-amino-5-methylthiazole and ethyl 4-chloroacetoacetate in the presence of polyphosphoric acid (PPA) at elevated temperature (around 110°C) for approximately 1 hour. This reaction facilitates ring closure forming the fused thiazolo-pyrimidinone system with a chloromethyl substituent at the 7-position.

Step Reactants Reagents/Conditions Product Yield (%)
1 2-Amino-5-methylthiazole + Ethyl 4-chloroacetoacetate Polyphosphoric acid, 110°C, 1 h 7-(chloromethyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one Moderate to good (exact yield not always reported)

This method is well-documented and referenced in medicinal chemistry literature, including a comprehensive study by Volgraf et al. in the Journal of Medicinal Chemistry (2016).

Detailed Reaction Conditions and Mechanism Insights

  • Reaction Medium: Polyphosphoric acid acts both as a dehydrating agent and catalyst, promoting cyclization by activating the keto and amino functionalities.
  • Temperature: Maintaining around 110°C is critical for optimal ring closure without decomposition.
  • Time: Approximately 1 hour is sufficient for completion, monitored by thin layer chromatography (TLC).
  • Work-up: After reaction completion, the mixture is cooled, and the product is isolated by filtration or extraction, followed by purification steps such as recrystallization.

This method capitalizes on the nucleophilic attack of the amino group on the activated keto ester moiety, followed by intramolecular cyclization and elimination to form the thiazolo-pyrimidinone core with a chloromethyl group.

Alternative Preparation and Derivatization Procedures

Additional synthetic manipulations involving 7-(chloromethyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one include:

  • Formation of Phosphonium Salt: Reaction with triphenylphosphine under reflux in acetonitrile yields the corresponding 5-oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl methyl triphenylphosphonium chloride. This intermediate is useful for Wittig-type reactions to introduce further substituents.

  • Condensation Reactions: The phosphonium salt derivative can be condensed with substituted 4-oxo-4H-chromene-2-carbaldehydes to create chromone-thiazolo-pyrimidinone hybrids, expanding the compound's chemical diversity and potential biological activity.

Reaction Type Reagents Conditions Yield (%) Notes
Phosphonium salt formation Triphenylphosphine, acetonitrile Reflux, 30 min 65-87% Monitored by TLC, product crystallized from ethanol
Condensation Phosphonium salt + 4-oxo-4H-chromene-2-carbaldehyde Stirring, room temp to reflux Moderate to good Used for further functionalization

Research Findings and Analytical Data

  • Spectroscopic Characterization: The synthesized compound and its derivatives have been characterized by Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Proton Nuclear Magnetic Resonance (^1H-NMR), confirming the expected structures.

  • Purity and Yield: Typical yields range from moderate to good (40-87%), depending on the step and purification method. Reaction progress is commonly monitored by TLC.

  • Physical Properties: Melting points and solubility data are reported for intermediates and final compounds, aiding in quality control.

Summary Table of Key Preparation Parameters

Parameter Description
Starting materials 2-Amino-5-methylthiazole, Ethyl 4-chloroacetoacetate
Catalyst/Reagent Polyphosphoric acid (PPA)
Temperature ~110°C
Reaction time ~1 hour
Work-up Cooling, filtration, recrystallization
Product molecular formula C8H7ClN2OS
Molecular weight 214.67 g/mol
CAS Number 943656-55-1
Key characterization methods MS, IR, ^1H-NMR
Yield range Moderate to good (40-87%)

Q & A

Q. What are the established synthetic routes for 7-(chloromethyl)-2-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one, and how do reaction conditions influence yield?

The synthesis of this compound often involves multi-step heterocyclization reactions. For example, describes a mechanism where 7-chloromethyl derivatives participate in S-alkylation with potassium N-phenyl-N'-cyanoimidothiocarbonate, followed by Thorpe-Ziegler isomerization and Pictet-Spengler cyclization. Key factors include:

  • Catalysts : Organobase catalysts like DIPEA enhance condensation efficiency in related thiazolo[3,2-a]pyrimidine syntheses (yields 90–94%) .
  • Solvents : Refluxing ethanol is commonly used for one-pot multicomponent reactions .
  • Temperature : Controlled heating (e.g., reflux) accelerates cyclization while minimizing side reactions .
  • Purification : Chromatography or crystallization from solvents like ethanol/dioxane improves purity .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • X-ray diffraction : Resolves spatial configurations, as demonstrated for ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate .
  • NMR spectroscopy : 1H/13C NMR identifies substituent positions and confirms regioselectivity in cyclization (e.g., δ 162.3 ppm for carbonyl groups) .
  • Mass spectrometry (MS) : Validates molecular weight (C8H7ClN2OS; Mol. Wt. 214.67) and fragmentation patterns .
  • IR spectroscopy : Detects functional groups like C=O (1700–1750 cm⁻¹) and C-Cl (550–750 cm⁻¹) .

Q. How can researchers optimize the purity of this compound for biological assays?

  • Chromatographic methods : Use silica gel column chromatography with eluents like ethyl acetate/hexane mixtures .
  • Recrystallization : Ethanol or dioxane are preferred solvents due to moderate polarity .
  • Purity standards : Aim for ≥95% purity (as per ) via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions?

The chloromethyl moiety (-CH2Cl) acts as a versatile electrophile. highlights its role in S-alkylation with sulfur-containing nucleophiles (e.g., thiols or thiocarbonates). Key considerations:

  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity .
  • Leaving group stability : Chloride’s moderate leaving ability allows controlled substitution without excessive reactivity .
  • Steric effects : Bulky substituents on the pyrimidine ring may hinder access to the chloromethyl site, requiring optimized catalysts .

Q. What strategies resolve contradictions in reported biological activity data for thiazolo[3,2-a]pyrimidine derivatives?

Discrepancies in antimicrobial or anticancer activity (e.g., vs. ) may arise from:

  • Structural variations : Minor substituent changes (e.g., triazole vs. thiadiazole moieties) alter bioactivity .
  • Assay conditions : Differences in microbial strains, cell lines, or dosage regimens affect outcomes .
  • Lipophilicity : shows that log P values (e.g., 1.2–3.8 for iodomethyl derivatives) correlate with membrane permeability and potency .
    Resolution : Standardize assays (e.g., CLSI guidelines) and use QSAR models to link structural features (e.g., Cl-substituent position) to activity .

Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?

  • Docking studies : Predict binding to targets like fungal CYP51 or bacterial topoisomerase IV using software (e.g., AutoDock) .
  • ADMET prediction : Tools like SwissADME estimate solubility (e.g., LogS = -4.2) and cytochrome P450 interactions .
  • Molecular dynamics : Simulate stability of drug-target complexes, focusing on hydrogen bonds with active-site residues (e.g., Asp154 in C. albicans CYP51) .

Q. What mechanistic insights explain the formation of byproducts during cyclization reactions?

Byproducts often arise from:

  • Competitive pathways : For example, Thorpe-Ziegler isomerization may compete with direct cyclization, requiring kinetic control .
  • Over-oxidation : In reactions involving iodine or peroxides, over-oxidation of sulfur atoms can yield sulfoxides/sulfones .
    Mitigation : Use stoichiometric oxidants (e.g., NaIO4) and monitor reaction progress via TLC .

Methodological Tables

Q. Table 1. Synthetic Yields of Related Thiazolo[3,2-a]pyrimidines

DerivativeCatalystSolventYield (%)Reference
2-Iodomethyl analogsDIPEAEthanol77.3
7-Hydroxy esterNoneDMSO65.0
Triazole-linked derivativesK2CO3Acetonitrile68.0

Q. Table 2. Key Spectral Data for Structural Confirmation

Functional GroupNMR (δ, ppm)IR (cm⁻¹)MS (m/z)
C=O (pyrimidinone)162.3 (13C)1720214 (M+)
-CH2Cl4.58 (1H)680-
Thiazole C-S135.4 (13C)620-

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(chloromethyl)-2-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 2
Reactant of Route 2
7-(chloromethyl)-2-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

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